molecular formula C7H8N2O3 B1307166 Ethyl 6-hydroxypyridazine-3-carboxylate CAS No. 63001-81-0

Ethyl 6-hydroxypyridazine-3-carboxylate

Cat. No. B1307166
CAS RN: 63001-81-0
M. Wt: 168.15 g/mol
InChI Key: PNZFPPKCYNMOSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as nucleophilic substitution reactions, aminomethinylation, and reactions with different reagents to introduce various functional groups. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a multi-step process starting from methyl 2,6-difluoropyridine-3-carboxylate, with regioselective reactions and bromination steps to introduce the desired substituents . Similarly, ethyl 4-(aziridin-1-yl)-5-methylpyrrolotriazine-6-carboxylate is synthesized through a three-step reaction starting from ethyl 3-methyl-2-cyanopyrrole-4-carboxylate . These methods could potentially be adapted for the synthesis of ethyl 6-hydroxypyridazine-3-carboxylate.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various spectroscopic methods such as NMR, HRMS, FTIR, and sometimes X-ray crystallography. For example, the structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is confirmed by X-ray crystallographic analysis, which reveals intramolecular hydrogen bonding . These techniques would be essential for confirming the structure of ethyl 6-hydroxypyridazine-3-carboxylate once synthesized.

Chemical Reactions Analysis

The papers describe various chemical reactions to synthesize and modify pyridine and pyrimidine derivatives. For instance, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives leads to the formation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives . Additionally, the synthesis of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives involves nucleophilic substitution reactions . These reactions highlight the versatility of pyridine and pyrimidine derivatives in chemical synthesis, which could be relevant for the synthesis and modification of ethyl 6-hydroxypyridazine-3-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are often inferred from their molecular structure and the presence of functional groups. For example, the presence of hydroxy groups and the ability to form intramolecular hydrogen bonds can significantly influence the solubility and stability of the compounds . The antioxidant activity of some derivatives is evaluated using assays like the DPPH assay, indicating the potential for biological applications . These properties would be important to consider when studying ethyl 6-hydroxypyridazine-3-carboxylate.

Scientific Research Applications

Synthesis of Functionalized Derivatives

Ethyl 6-hydroxypyridazine-3-carboxylate is a versatile intermediate in the synthesis of various heterocyclic compounds, demonstrating its utility in medicinal chemistry and materials science. For instance, its reactions with different halides and carbonyl compounds lead to the formation of pyrido[4,3-b][1,4]oxazines and imidazo[1,2-a]pyridines, which are crucial frameworks in pharmaceuticals and agrochemicals (Arrault et al., 2002).

Potential Anticancer Applications

Derivatives of ethyl 6-hydroxypyridazine-3-carboxylate have been explored for their anticancer properties. Through strategic functionalization, compounds such as pyrido[4,3-b][1,4]oxazines have been synthesized and evaluated for their effects on cell proliferation and survival in cancer models, showing promise as potential anticancer agents (Temple et al., 1983).

Antimicrobial Agent Derivatives

The compound also serves as a starting material for synthesizing antimicrobial agents. By incorporating various heterocyclic moieties such as oxadiazoles, triazoles, and Schiff bases, researchers have developed compounds with significant to moderate antimicrobial activity against a range of bacteria and fungi, highlighting its importance in addressing resistance issues in infectious diseases (Abdel-Mohsen, 2014).

Molecular Docking and Antitumor Activity

Recent studies have also focused on the synthesis of novel derivatives for antitumor applications, supported by in silico prediction and in vitro evaluation. These efforts have led to the identification of compounds with promising activity against lung cancer cell lines, further supported by molecular docking studies to understand their potential mechanisms of action against key proteins involved in cancer progression (El-Kalyoubi & Agili, 2020).

Safety and Hazards

The safety information for Ethyl 6-hydroxypyridazine-3-carboxylate includes a warning signal word. The hazard statements include H302-H315-H320-H335, which indicate that the compound is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation. The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, which provide guidance on how to handle the compound safely .

properties

IUPAC Name

ethyl 6-oxo-1H-pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-4-6(10)9-8-5/h3-4H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZFPPKCYNMOSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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